[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine
Overview
Description
[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine is a chemical compound with the molecular formula C10H16N2S and a molecular weight of 196.32 g/mol . This compound is characterized by a pyridine ring substituted with a tert-butylsulfanyl group at the 2-position and a methanamine group at the 4-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Tert-butylsulfanyl Group: The tert-butylsulfanyl group can be introduced via nucleophilic substitution reactions using tert-butylthiol and appropriate leaving groups.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often include advanced purification techniques such as recrystallization, distillation, and chromatography to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Piperidine derivatives
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological and inflammatory diseases.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of [2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[2-(Tert-butylsulfanyl)pyridine]: Lacks the methanamine group, which may result in different reactivity and applications.
[4-(Tert-butylsulfanyl)pyridine]: The position of the tert-butylsulfanyl group is different, potentially affecting its chemical properties and biological activities.
[2-(Methylsulfanyl)pyridin-4-yl]methanamine: The tert-butyl group is replaced with a methyl group, which may influence its steric and electronic properties.
Uniqueness
[2-(Tert-butylsulfanyl)pyridin-4-yl]methanamine is unique due to the presence of both the tert-butylsulfanyl and methanamine groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-tert-butylsulfanylpyridin-4-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-10(2,3)13-9-6-8(7-11)4-5-12-9/h4-6H,7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIGFWPLNXTUQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=NC=CC(=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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